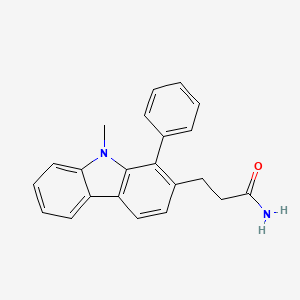
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL typically involves the reaction of a pyrimidine derivative with diethylamine and a trifluoroethylating agent. One common method involves the use of methyl 2-(4-chlorophenyl)-2-(5-(dimethoxymethyl)-2-((2,2,2-trifluoro-ethyl)amino)pyrimidin-4-yl)acetate as a starting material. This compound is reacted with ammonium acetate and acetic acid in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemical formulations with improved properties.
Wirkmechanismus
The mechanism of action of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine adenosyltransferase (MAT2A), which plays a crucial role in cellular metabolism and proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Di- and 2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share structural similarities and are also investigated for their antiviral properties.
1,3,4-Oxadiazole Pyrimidines: These derivatives are used as fungicides and have applications in agriculture.
1,5-Benzodiazepine Derivatives: Known for their therapeutic effects, particularly in treating gastrointestinal disorders.
Uniqueness
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
869882-69-9 |
|---|---|
Molekularformel |
C10H14F3N3O |
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
2-(diethylamino)-5-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14F3N3O/c1-3-16(4-2)9-14-6-7(8(17)15-9)5-10(11,12)13/h6H,3-5H2,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
XJEBHFLUPXQCKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C(=O)N1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


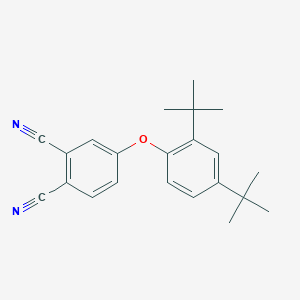
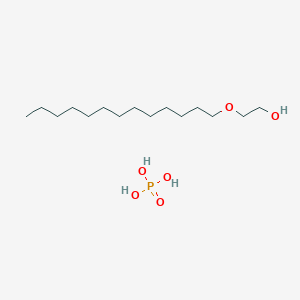
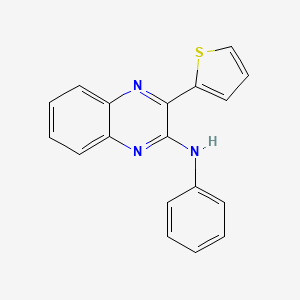
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)

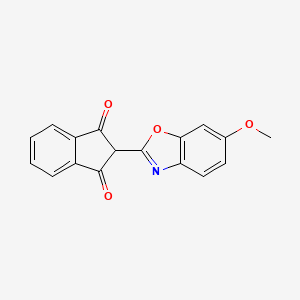

![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
